molecular formula C25H23IN6O B1662812 Hoechst 33342 analog 2 CAS No. 106050-84-4

Hoechst 33342 analog 2

Cat. No. B1662812
M. Wt: 550.4 g/mol
InChI Key: ZGUNSONXLSTYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hoechst 33342 analog 2 is a marker dye in the Hoechst series . It binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double-strand DNA significantly enhances fluorescence intensity . Therefore, Hoechst dye can be used for living cell labeling .


Synthesis Analysis

The Hoechst dye stock solution is prepared by dissolving the contents of one vial (100 mg) in 10 mL of deionized water (diH2O) to create a 10 mg/mL (16.23 mM) solution . Note that Hoechst dye has poor solubility in water, so sonication may be necessary to dissolve .


Molecular Structure Analysis

The molecular formula of Hoechst 33342 is C27H28N6O with a molecular weight of 615.99 . It binds preferentially to adenine-thymine (A-T) regions of DNA . This stain binds into the minor groove of DNA and exhibits distinct fluorescence emission spectra that are dependent on dye:base pair ratios .


Chemical Reactions Analysis

Hoechst 33342 analog 2 is used for specifically staining the nuclei of living or fixed cells and tissues . It is commonly used in combination with 5-bromo-2’-deoxyuridine (BrdU) labeling to distinguish the compact chromatin of apoptotic nuclei, to identify replicating cells, and to sort cells based on their DNA content .


Physical And Chemical Properties Analysis

Hoechst 33342 has a molecular weight of 615.99 and a molar extinction coefficient of 47,000 M-1 cm-1 at 343 nm in methanol . Its excitation wavelength is 361 nm, and it emits at 486 nm . It is supplied as a 12.3 mg/ml aqueous solution (20mM) .

Scientific Research Applications

1. Stem Cell Identification and Sorting

Hoechst 33342 analog 2 is utilized in the identification and purification of murine hematopoietic stem cells. This process involves distinguishing stem cells using the dye’s unique DNA-binding properties, where it displays different spectral properties allowing for the resolution of multiple cell populations. The ability to discriminate stem cells is enhanced by the differential efflux of the dye by a multi-drug-like transporter, which is crucial in stem cell research (Goodell, 2002).

2. DNA Binding and Tumor Targeting

Research has shown that an iodinated analog of Hoechst 33342 demonstrates effective binding to DNA and can be used for tumor targeting. This research is significant in the field of medicinal chemistry, highlighting the potential of Hoechst 33342 analogs in cancer treatment (Harapanhalli et al., 1996).

3. Differentiation of Mammalian Sperm

Hoechst 33342 analog 2 plays a vital role in distinguishing between X- and Y-chromosome-bearing mammalian sperm through fluorescence microscopy. This application has led to significant advancements in artificial insemination and animal breeding programs (Garner, 2009).

4. Cell Cycle Analysis

The dye has been used in conjunction with fluorescence-activated cell sorting to separate cell populations into different phases of the cell cycle. This application is particularly relevant in cancer research, where understanding cell cycle dynamics is crucial (Siemann & Keng, 1986).

5. Labeling Nuclear DNA in Culture

Hoechst 33342 analog 2 is effective in labeling nuclear DNA of cells grown in culture, providing a tool for researchers to easily visualize cell nuclei and chromosomes in both interphase and mitotic cells (Chazotte, 2011).

6. Simultaneous Quantitation of DNA and Immunofluorescence

This dye has been used for quantitative emission studies in viable cells, correlating the DNA content with cell surface antigens. This application is vital in immunology and cell biology research (Loken, 1980).

7. In Vivo Localization of Labeled Lymphocytes

Studies indicate that Hoechst 33342 can be used to label lymphocytes for in vivo migration studies. This application is particularly significant in immunological research, where tracking lymphocyte movement is essential (Loeffler & Ratner, 1989).

Safety And Hazards

Hoechst 33342 is not intended to be used as a human or animal diagnostic or as a therapeutic reagent, it is intended for research use only . It may cause eye and skin irritation and may cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated .

Future Directions

The active uptake of Hoechst 33342 provides a connecting explanation for the recent hypotheses on LmrP’s transport cycle . This discovery has important implications for the use of multidrug exporters in selective targeting of “Hoechst 33342-like” drugs to cells and tissues in which these transporters are expressed .

properties

IUPAC Name

2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23IN6O/c1-31-8-10-32(11-9-31)17-4-6-20-22(14-17)30-25(28-20)16-2-5-19-21(13-16)29-24(27-19)15-3-7-23(33)18(26)12-15/h2-7,12-14,33H,8-11H2,1H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNSONXLSTYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23IN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole

CAS RN

106050-84-4
Record name 2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106050844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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